molecular formula C15H11ClF3NO2 B600898 Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) CAS No. 1217623-65-8

Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)

Cat. No.: B600898
CAS No.: 1217623-65-8
M. Wt: 329.71
InChI Key:
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Description

Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) is a chemical compound that serves as an impurity in the synthesis of Efavirenz, a medication used to treat HIV/AIDS. This impurity is a byproduct formed during the manufacturing process of Efavirenz and is often studied to ensure the purity and efficacy of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) involves several steps, typically starting with the preparation of the core benzoxazinone structure. The process includes:

    Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazinone ring.

    Introduction of Substituents: The chloro, methylcyclopropyl, ethynyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific catalysts and reagents to ensure the correct positioning of the substituents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any unwanted byproducts or impurities.

Industrial Production Methods

In an industrial setting, the production of Efavirenz impurity follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is crucial for monitoring the purity of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

Efavirenz impurity undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazinone compounds.

Scientific Research Applications

Efavirenz impurity has several scientific research applications, including:

    Pharmaceutical Research: It is used to study the synthesis and purification of Efavirenz, ensuring the drug’s purity and efficacy.

    Analytical Chemistry: The compound serves as a reference standard in analytical methods such as HPLC and mass spectrometry (MS) to identify and quantify impurities in pharmaceutical formulations.

    Medicinal Chemistry: Researchers study the impurity to understand its potential biological activity and toxicity, contributing to the overall safety profile of Efavirenz.

    Industrial Applications: The compound is used in the development of improved synthetic routes and purification techniques for Efavirenz production.

Mechanism of Action

The mechanism of action of Efavirenz impurity is not well-documented, as it is primarily studied as a byproduct rather than an active pharmaceutical ingredient. its structural similarity to Efavirenz suggests that it may interact with similar molecular targets, such as the reverse transcriptase enzyme in HIV. Further research is needed to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Efavirenz impurity can be compared with other impurities and analogs of Efavirenz, such as:

    Efavirenz: The parent compound, used as an antiretroviral medication.

    Efavirenz Analogues: Compounds with similar structures but different substituents, which may exhibit varying biological activities and properties.

    Other Benzoxazinone Derivatives: Compounds with the benzoxazinone core but different functional groups, used in various pharmaceutical and industrial applications.

The uniqueness of Efavirenz impurity lies in its specific substituents, which influence its chemical reactivity and potential biological activity. Understanding these differences helps in optimizing the synthesis and purification of Efavirenz, ensuring the drug’s safety and efficacy.

Properties

CAS No.

1217623-65-8

Molecular Formula

C15H11ClF3NO2

Molecular Weight

329.71

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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